5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
“5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the CAS Number: 1221792-47-7. It has a molecular weight of 253.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) and the InChI key is RJBRQZBFBCVKBG-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Potential
Pyrazole derivatives like 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine show promising results in cancer research. Ananda et al. (2017) synthesized novel pyrazole derivatives, including a structurally similar compound, which exhibited significant cytotoxic effects against breast cancer and leukemia cells. This compound induced cell death by activating apoptosis in cancer cells, demonstrating its potential as a small molecule inhibitor for leukemia and breast cancer treatments (Ananda et al., 2017).
Synthesis of Novel Compounds
The chemical structure and synthesis methods of pyrazolo[3,4-b]pyridine derivatives are an area of focus in medicinal chemistry. Revanna et al. (2013) reported the synthesis of a fluorinated heterocyclic scaffold, which is potentially attractive for pharmaceutical applications. This includes compounds structurally similar to this compound, synthesized via Michael addition and Mannich reaction (Revanna et al., 2013).
Antibacterial Properties
The synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine, akin to this compound, was explored by Abdel‐Latif et al. (2019). These compounds were characterized using IR and 1H NMR spectral techniques, and their in vitro antibacterial properties were evaluated, indicating potential applications in combating bacterial infections (Abdel‐Latif et al., 2019).
Reactivity and Catalysis
Sidhom et al. (2018) explored the reactivity of pyrazole derivatives in palladium-catalyzed direct arylations. These derivatives, including those similar to this compound, were successfully employed in such reactions, highlighting their utility in the field of catalysis (Sidhom et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Pharmacokinetics
Its physical and chemical properties such as density (20±01 g/cm3), boiling point (4291±400 °C at 760 mmHg), and molecular weight (213035) are known .
Result of Action
Compounds with similar structures have shown significant inhibitory activity in certain contexts .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyridines, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-bromo-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBRQZBFBCVKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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